6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Overview
Description
6-Methyl-4-(pentan-3-YL)pyridazin-3-amine is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds This compound features a pyridazine ring substituted with a methyl group at the 6th position and a pentan-3-yl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of 1,4-diaminobenzene derivatives with appropriate carboxylic acids or their derivatives under high-temperature conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Research has indicated that pyridazine derivatives, including this compound, may have therapeutic applications. They have been studied for their potential use in treating diseases such as cancer and inflammatory disorders.
Industry: In the agrochemical industry, pyridazine derivatives are explored for their herbicidal and insecticidal properties. They can be used to develop new pesticides and herbicides to improve crop protection.
Mechanism of Action
The mechanism by which 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity in pathogens. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Pyridazin-3-amine derivatives: These compounds share the pyridazine core but differ in their substituents.
Pentan-3-yl-substituted heterocycles:
Uniqueness: 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine stands out due to its specific combination of substituents, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-4-pentan-3-ylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-8(5-2)9-6-7(3)12-13-10(9)11/h6,8H,4-5H2,1-3H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEUQWPIJTZAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(N=NC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697841 | |
Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910552-61-3 | |
Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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